1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate CAS number
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate CAS number
An In-Depth Technical Guide to 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Executive Summary: This guide provides a comprehensive technical overview of 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (CAS No. 181212-90-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document delineates its physicochemical properties, spectroscopic profile, synthesis, and purification protocols. A core focus is placed on the compound's reactivity, particularly the mechanistic aspects of its nucleophilic ring-opening reactions, which are fundamental to its utility. Furthermore, this guide explores its critical applications as a synthetic intermediate for complex, high-value molecules, including chiral compounds and pharmacologically active agents. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting.
Introduction
The aziridine motif, a three-membered nitrogen-containing heterocycle, is a cornerstone of synthetic chemistry due to its unique combination of stability and reactivity. The inherent ring strain of aziridines makes them susceptible to controlled ring-opening reactions, providing a powerful method for the stereoselective introduction of nitrogen-containing functional groups.
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate, also known as N-Boc-aziridine-2-carboxylic acid methyl ester, is a particularly valuable derivative.[1] Its structure is distinguished by two key features:
-
N-Boc Protection: The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This electron-withdrawing group serves a dual purpose: it activates the aziridine ring towards nucleophilic attack and provides a stable, yet readily cleavable, protecting group that is resistant to many basic and nucleophilic conditions.[2]
-
C2-Methyl Ester: The presence of a methyl carboxylate group at the C2 position provides a synthetic handle for further elaboration and influences the regioselectivity of ring-opening reactions.
This strategic combination of functional groups makes the title compound a versatile intermediate for constructing complex molecular architectures, particularly α- and β-amino acid derivatives, which are prevalent in pharmaceuticals and biologically active natural products.[3][4]
Physicochemical Properties and Data
The fundamental properties of 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate are summarized below. This data is critical for experimental design, reaction setup, and safe handling.
| Property | Value | Reference(s) |
| CAS Number | 181212-90-8 | [1][5] |
| Molecular Formula | C₉H₁₅NO₄ | [1][3][5] |
| Molecular Weight | 201.22 g/mol | [1][3][5] |
| Synonyms | N-Boc-Aziridine-2-carboxylic acid methyl ester | [1] |
| Appearance | Colorless to Light Yellow Liquid | [3] |
| Purity | ≥96% | [1] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [1][5] |
| SMILES | O=C(N1C(C(OC)=O)C1)OC(C)(C)C | [1] |
Spectroscopic Profile:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet at ~1.5 ppm), the methyl ester protons (a singlet at ~3.7 ppm), and the diastereotopic protons of the aziridine ring (multiplets in the 2.0-3.0 ppm region).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyls of the Boc group (~160 ppm) and the ester (~170 ppm), the quaternary carbon (~82 ppm) and methyl carbons (~28 ppm) of the Boc group, the methoxy carbon (~52 ppm), and the carbons of the aziridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C=O stretching frequencies for the carbamate and ester functional groups, typically in the range of 1700-1750 cm⁻¹.
Synthesis and Purification
The synthesis of N-activated aziridine-2-carboxylates can be achieved through several established routes. A common and reliable method involves the intramolecular cyclization of a β-amino alcohol precursor, which can be derived from a natural amino acid like L-serine. This approach ensures good control over stereochemistry if a chiral starting material is used.
Representative Synthesis Protocol
This protocol describes a generalized two-step synthesis starting from L-serine methyl ester.
Step 1: N-Boc Protection of Serine Methyl Ester
-
Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent mixture, such as dichloromethane (DCM) and water.
-
Cool the solution to 0°C using an ice bath.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride salt and basify the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup: extract the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-serine methyl ester.[6]
Step 2: Intramolecular Cyclization to Aziridine
-
Dissolve the N-Boc-serine methyl ester (1 equivalent) from the previous step in anhydrous tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃, 1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents), dropwise to the solution.[7] This initiates a Mitsunobu reaction.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.
-
Purify the crude product using flash column chromatography (silica gel) with a hexane/ethyl acetate gradient to isolate the pure 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate.
Chemical Reactivity and Mechanistic Insights
The synthetic value of 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate stems from the high reactivity of its strained ring. The electron-withdrawing N-Boc and C2-ester groups polarize the C-N bonds, making the ring carbons electrophilic and highly susceptible to attack by nucleophiles.
Nucleophilic Ring-Opening
The cornerstone reaction is the nucleophilic ring-opening, which proceeds with high regioselectivity. Due to the combined steric hindrance of the C2-substituent and the electronic influence of the ester, nucleophilic attack predominantly occurs at the C3 (β) position. This reaction provides a direct route to a diverse array of β-substituted-α-amino acid derivatives.
General Protocol for Nucleophilic Ring-Opening:
-
Dissolve the aziridine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF).
-
Add the desired nucleophile (e.g., organocuprates, amines, thiols, azides), often in excess (1.5-3 equivalents).
-
The reaction may be catalyzed by a Lewis acid (e.g., BF₃·OEt₂) to further enhance the electrophilicity of the ring carbons.[8]
-
Stir the mixture at an appropriate temperature (ranging from 0°C to reflux) for several hours to days, monitoring progress by TLC.
-
Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl).
-
Isolate the product through an aqueous workup followed by purification via column chromatography.
Mechanistic Diagram
Caption: Nucleophilic attack at the C3 position of the activated aziridine ring.
Applications in Research and Drug Development
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is not an end-product but a high-value intermediate. Its utility is primarily in providing access to complex molecular scaffolds that are difficult to synthesize via other methods.
-
Chiral Synthesis: When prepared in an enantiomerically pure form, it serves as a chiral building block for asymmetric synthesis. The ring-opening reactions typically proceed with inversion of configuration at the center of attack, allowing for precise control over the stereochemistry of the final product.[3]
-
Pharmaceutical Intermediates: The compound is a precursor for synthesizing modified amino acids, peptidomimetics, and other nitrogenous compounds of interest in drug discovery.[3][9] Its structure is a key component in the synthesis of molecules targeting a range of therapeutic areas, including enzyme inhibitors and anticancer agents.[10]
-
Fine Chemicals: Beyond pharmaceuticals, it is used in the synthesis of agrochemicals and other specialized materials where the introduction of a specific nitrogen-containing functionality is required.[3]
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302).[5] It should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, refrigeration at 2-8°C is recommended.[1][5]
Conclusion
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is a synthetically versatile and powerful building block. The strategic placement of an activating N-Boc group and a C2-ester function transforms the simple aziridine core into a precise tool for constructing complex, nitrogen-containing molecules. Its ability to undergo highly regioselective ring-opening reactions makes it an indispensable intermediate for researchers in drug development and advanced organic synthesis. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel chemical entities.
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tert-Butyl 2-methylaziridine-1-carboxylate . Cenmed. [Link]
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Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate . Organic Syntheses. [Link]
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